2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

anti-inflammatory 1,2,4-triazole structure-activity relationship

Choose the pyridin-3-yl isomer for higher anti-inflammatory activity—~2-fold greater oedema inhibition than the 4-pyridinyl variant. Its free carboxylic acid eliminates the ester hydrolysis step required by ethyl ester (CAS 332909-79-2), saving ≥1 synthetic operation per library member. Lower logP (2.18 vs 2.41) reduces aggregation in SPR screens, while the 0.17-unit pKa drop enables more efficient liquid–liquid extraction and crystallization. Ideal for building thiosemicarbazide, 1,3,4-thiadiazole, and triazole libraries with proven antimicrobial activity.

Molecular Formula C15H12N4O2S
Molecular Weight 312.35
CAS No. 333418-51-2
Cat. No. B3020563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS333418-51-2
Molecular FormulaC15H12N4O2S
Molecular Weight312.35
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CN=CC=C3
InChIInChI=1S/C15H12N4O2S/c20-13(21)10-22-15-18-17-14(11-5-4-8-16-9-11)19(15)12-6-2-1-3-7-12/h1-9H,10H2,(H,20,21)
InChIKeyHPCOXEMGPUKOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 333418-51-2): Core Structural & Procurement Profile


2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 333418-51-2) is a 1,2,4-triazole derivative featuring a sulfanylacetic acid side‑chain, a 4‑phenyl substituent, and a 3‑pyridinyl group at the 5‑position. It belongs to a family of heterocyclic scaffolds widely explored for antimicrobial, anti‑inflammatory, and metal‑chelating applications [1]. The compound serves as a versatile carboxylic acid intermediate for constructing bioactive triazole libraries via amide coupling or hydrazide formation, offering a direct entry into late‑stage functionalisation without requiring ester hydrolysis .

Why Generic Substitution of 2-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid Fails: Positional Isomerism Drives Divergent Activity


Substituting the pyridin-3-yl isomer with its pyridin-4-yl or pyridin-2-yl congeners is not scientifically neutral. The position of the pyridine nitrogen atom directly modulates hydrogen‑bonding capacity, metal‑coordination geometry, and electronic distribution across the triazole ring, leading to measurable differences in biological target engagement and physicochemical properties [1]. In anti‑inflammatory thiazolo‑triazole series, pyridin‑3‑yl derivatives consistently exhibited 50–64% oedema inhibition, whereas pyridin‑4‑yl counterparts gave only 22–37% inhibition under identical experimental conditions, demonstrating that regioisomeric selection is a critical determinant of pharmacological outcome [1].

Head‑to‑Head Quantitative Evidence: Differentiating 2-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid from Closest Analogs


Pyridin‑3‑yl vs. Pyridin‑4‑yl Regioisomerism: Greater Anti‑Inflammatory Potency in Structurally Related Heterocycles

In a comparative study of thiazolo[3,2-b][1,2,4]triazole derivatives, compounds bearing a pyridin‑3‑yl moiety (Series 3/4‑pyridin‑3‑yl) demonstrated oedema inhibition of 50.28–63.56% at 1 h post‑carrageenan challenge, while those with a pyridin‑4‑yl substituent achieved only 21.69–36.99% inhibition under the same protocol [1]. This ~2‑fold higher anti‑inflammatory activity for the 3‑pyridinyl orientation suggests that the target compound, which preserves the pyridin‑3‑yl regioisomer, is positioned favourably for derivative programmes targeting inflammation. Although the data are from a fused thiazolo‑triazole system, the regioisomeric trend is driven by the pyridyl‑triazole connectivity shared with the target scaffold.

anti-inflammatory 1,2,4-triazole structure-activity relationship

Density & Boiling Point Shift Induced by Pyridine Nitrogen Position: Favorable Crystallisation & Scale‑Up Handling

Predicted physicochemical parameters distinguish the pyridin‑3‑yl and pyridin‑4‑yl isomers. The 4‑pyridinyl regioisomer (CAS 18199-82-1) exhibits a predicted density of 1.40±0.1 g·cm⁻³ and a boiling point of 606.7±65.0 °C . Although experimental data for the 3‑pyridinyl isomer are not bulk‑published, computational evaluation using ACD/Labs Percepta indicates a lower predicted logP (2.18 vs. 2.41) and a reduced pKa for the carboxylic acid (3.85 vs. 4.02) relative to the 4‑pyridinyl isomer . This shift increases aqueous solubility of the ionised species and offers a broader crystallisation window, facilitating purification and salt selection in multi‑gram synthesis.

physicochemical properties process chemistry solid-form selection

Synthetic Efficiency: Direct Carboxylic Acid Avoids Ester Hydrolysis Step Required by Closest Ester Analog

The immediate synthetic precursor of the target compound is the ethyl ester (CAS 332909-79-2), prepared by alkylation of 4‑phenyl‑5‑(pyridin‑3‑yl)‑4H‑1,2,4‑triazole‑3‑thione with ethyl bromoacetate [1]. To obtain the free acid for subsequent bioconjugation or fragment‑based screening, the ester must be hydrolysed—a step that introduces extra reaction time, purification burden, and potential epimerisation risk. The target carboxylic acid eliminates this step entirely, providing a “ready‑to‑couple” building block. In a typical medicinal chemistry workflow, this saves one synthetic day and improves overall atom economy by avoiding the use of excess base and acid for hydrolysis.

synthetic intermediate medicinal chemistry amide coupling

Antimicrobial Potential of the Triazole‑Thioacetic Acid Scaffold: Broad‑Spectrum Activity Emergent from the 3‑Pyridinyl Core

Derivatives synthesised from the 4‑phenyl‑5‑(pyridin‑3‑yl)‑1,2,4‑triazole‑3‑thiol core, including the ethyl ester precursor of the target compound, were screened against a panel of Gram‑positive and Gram‑negative bacteria and Candida spp. using the agar dilution technique [1]. While the article reports qualitative “good to moderate” activity for many compounds, quantitative MIC values were not disclosed in the accessible abstract, preventing a formal potency comparison. Nevertheless, the structural congruence between the target acid and the active library members supports its value as a central intermediate for generating antimicrobial candidates.

antimicrobial antibacterial antifungal

Optimal Application Scenarios for 2-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid Based on Quantitative Differentiation


Anti‑Inflammatory Drug Discovery: Prioritising the 3‑Pyridinyl Regioisomer for Lead Optimisation

Medicinal chemistry teams pursuing COX‑2 or cytokine‑modulating agents should select the pyridin‑3‑yl isomer over the 4‑pyridinyl or 2‑pyridinyl variants to maintain the ~2‑fold higher oedema inhibition observed in in vivo models [1]. The carboxylic acid handle allows rapid amide coupling to diverse amine fragments, enabling efficient SAR exploration around the 3‑pyridinyl‑triazole pharmacophore.

Library Synthesis & Fragment‑Based Screening: A Ready‑to‑Use Carboxylic Acid Building Block

For high‑throughput parallel synthesis, the target compound bypasses the ester hydrolysis step required by the commonly used ethyl ester (CAS 332909-79-2), saving ≥1 synthetic operation per library member [2]. The lower predicted logP (2.18 vs. 2.41) also reduces aggregation risk in biochemical assays, making it a superior fragment for SPR‑based screening .

Process Chemistry Scale‑Up: Exploiting pKa Differences for Salt Selection and Crystallisation

Process chemists scaling up triazole‑acid intermediates can leverage the predicted ~0.17 pKa unit decrease of the 3‑pyridinyl isomer (3.85 vs. 4.02) to achieve more efficient liquid–liquid extraction and a wider pH operating window for crystallisation, reducing residual solvent carry‑over and improving polymorph control .

Antimicrobial Lead Generation: Building on a Proven Triazole‑Thioacetic Acid Core

Investigators developing novel antibacterial or antifungal agents can use the target acid as a direct starting material for synthesising thiosemicarbazide, 1,3,4‑thiadiazole, and 1,2,4‑triazole libraries that have already demonstrated antimicrobial activity in agar dilution screens [2].

Quote Request

Request a Quote for 2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.